molecular formula C9H12O B2537824 (1S)-1-(3-methylphenyl)ethan-1-ol CAS No. 51154-53-1

(1S)-1-(3-methylphenyl)ethan-1-ol

Cat. No.: B2537824
CAS No.: 51154-53-1
M. Wt: 136.194
InChI Key: SPNHUMWMKXWVIU-QMMMGPOBSA-N
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Description

“(1S)-1-(3-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 51154-53-1 . It has a molecular weight of 136.19 and its molecular formula is C9H12O . The IUPAC name for this compound is (1S)-1-(3-methylphenyl)ethanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 136.19 and its molecular formula is C9H12O .

Scientific Research Applications

Stereoselective Synthesis and Supramolecular Chemistry

A study on the stereolabile chiral biphenyl hybrids, including compounds related to (1S)-1-(3-methylphenyl)ethan-1-ol, highlighted the crystallization-induced dynamic atropselective resolution. This process involves supramolecular interactions, demonstrating the compound's application in the stereoselective synthesis and formation of supramolecular structures with potential for advanced material applications (Yeung et al., 2013).

Marine Natural Products and Lipid-Reducing Activity

Research on marine sponge Myrmekioderma sp. led to the discovery of aromatic bisabolane derivatives showing lipid-reducing activities. While not directly related to this compound, this research underlines the potential of structurally similar compounds in the development of treatments for lipid metabolic disorders and obesity (Costa et al., 2019).

Antioxidant Activity QSAR Analysis

A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which share a similar molecular framework with this compound, aimed to explore their antioxidant activities. The study provided insights into the structural parameters affecting antioxidant efficacy, offering a theoretical basis for designing new antioxidants (Drapak et al., 2019).

Electroluminescent Properties in OLEDs

A study on PtAg2 acetylide complexes, while not directly mentioning this compound, illustrates the relevance of organic compounds in the development of materials with high electroluminescent efficiency for use in OLED technology. The structural modification of organic ligands, similar to the compound of interest, can significantly affect the performance of OLED devices (Shu et al., 2017).

Metabolic Engineering for Biofuel Production

In metabolic engineering research, a heterologous isoprenoid pathway was engineered in E. coli for the production of branched five carbon (C5) alcohols, demonstrating the use of this compound related compounds in renewable energy sources. This approach highlights the potential of microbial production systems in generating biofuels and platform chemicals (George et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it’s associated with the hazard statement H302 . The precautionary statements associated with it are P264, P270, P330, and P501 .

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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